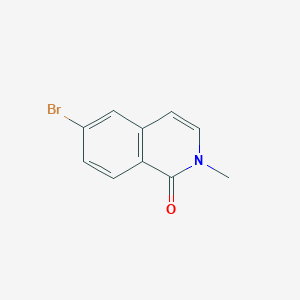

6-Bromo-2-methylisoquinolin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-bromo-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWALISSRSGMCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631092 | |

| Record name | 6-Bromo-2-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864866-92-2 | |

| Record name | 6-Bromo-2-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-2-methylisoquinolin-1(2H)-one: A Technical Guide for Drug Discovery Professionals

An In-depth Overview of the Chemical Properties, Synthesis, and Potential Therapeutic Applications of a Key Heterocyclic Scaffold

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details its known characteristics, outlines generalized experimental protocols for its synthesis and analysis, and explores its potential role as a modulator of key signaling pathways, particularly in the context of cancer therapy.

Core Chemical Properties

This compound is a brominated derivative of N-methylisoquinolinone. While specific experimental data for this particular compound is limited in publicly available literature, its fundamental properties can be inferred from data on closely related analogs and computational predictions.

| Property | Value | Source/Comment |

| CAS Number | 864866-92-2 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO | [3] |

| Molecular Weight | 238.08 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | 442.6 ± 45.0 °C (Predicted for 6-Bromo-2H-isoquinolin-1-one) | [4] |

| Solubility | Data not available | |

| Purity | Typically available at ≥95% | [2] |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis and Characterization: Experimental Protocols

Proposed Synthesis of this compound

A common strategy for the synthesis of N-substituted isoquinolinones involves the cyclization of a suitably substituted phenethylamine precursor, followed by N-alkylation. A potential synthetic workflow is outlined below.

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology (Generalized):

-

Synthesis of 6-Bromoisoquinolin-1(2H)-one: The synthesis can be initiated from commercially available starting materials such as 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal. These reactants would undergo a condensation reaction, typically under reflux in a solvent like toluene with a Dean-Stark apparatus to remove water. The resulting intermediate would then be cyclized using a reagent like ethyl chloroformate in an appropriate solvent such as tetrahydrofuran (THF).

-

N-Methylation: The synthesized 6-Bromoisoquinolin-1(2H)-one would then be subjected to N-methylation. This is commonly achieved by treating the isoquinolinone with a suitable base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or THF, to deprotonate the nitrogen. Subsequently, a methylating agent, for instance, methyl iodide or dimethyl sulfate, is added to the reaction mixture to introduce the methyl group at the N-2 position.

-

Purification: The final product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be carried out using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinolinone ring system, as well as a singlet corresponding to the N-methyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the isoquinolinone ring.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong absorption band corresponding to the C=O stretching of the amide group is expected.

Mass Spectrometry (MS):

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Caption: Workflow for the spectroscopic characterization of this compound.

Potential Therapeutic Applications and Signaling Pathways

The isoquinolinone scaffold is a privileged structure in medicinal chemistry and has been identified as a core component of various bioactive molecules. Of particular interest is its role in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes.[5][6][7][8][9]

Role as a Potential PARP Inhibitor

PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

This compound, with its isoquinolinone core, represents a promising starting point for the design of novel PARP inhibitors. The bromo-substituent at the 6-position provides a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Caption: The role of PARP-1 in DNA repair and the mechanism of action for potential inhibitors.

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents. Its isoquinolinone core is a recognized pharmacophore for targeting enzymes such as PARP-1. While detailed experimental data for this specific molecule is sparse, this guide provides a framework for its synthesis, characterization, and potential application in drug discovery programs aimed at developing new cancer therapies. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound | 864866-92-2 [sigmaaldrich.com]

- 2. This compound 95% | CAS: 864866-92-2 | AChemBlock [achemblock.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 6-BROMO-2H-ISOQUINOLIN-1-ONE price,buy 6-BROMO-2H-ISOQUINOLIN-1-ONE - chemicalbook [chemicalbook.com]

- 5. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-2-methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical data for 6-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. This document is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a brominated derivative of N-methylisoquinolinone. Its core structure is an isoquinoline ring system, which is a common scaffold in many biologically active compounds. The presence of a bromine atom and a methyl group at specific positions influences its chemical reactivity and potential biological interactions.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonym(s) | 6-bromo-2-methyl-1(2H)-isoquinolinone | [1] |

| CAS Number | 864866-92-2 | [1] |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI Key | XWALISSRSGMCSU-UHFFFAOYSA-N | [1] |

| Storage | Sealed in dry, room temperature | [1] |

| Purity | Typically available at ≥96% | [2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in the public domain. The following sections provide general expectations for the spectroscopic profiles based on the analysis of its chemical structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system, a singlet for the N-methyl group, and signals for the two protons on the unsaturated portion of the heterocyclic ring. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule. The carbonyl carbon is expected to have a characteristic downfield chemical shift. The carbon atom attached to the bromine will also show a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1650-1680 | C=O (Amide carbonyl) stretching |

| ~1600, ~1475 | C=C (Aromatic ring) stretching |

| ~3000-3100 | C-H (Aromatic) stretching |

| ~2850-2960 | C-H (Methyl) stretching |

| ~1350 | C-N stretching |

| ~550-750 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis would likely involve the deprotonation of 6-Bromoisoquinolin-1(2H)-one with a suitable base to form the corresponding anion, followed by reaction with a methylating agent.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for N-Methylation

Materials:

-

6-Bromoisoquinolin-1(2H)-one

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 6-Bromoisoquinolin-1(2H)-one in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the base (e.g., sodium hydride) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for a specified time to ensure complete deprotonation.

-

Cool the mixture again in an ice bath and add the methylating agent dropwise.

-

Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, including stoichiometry, temperature, and reaction time.

Biological Activity and Potential Applications

While specific biological activities and signaling pathway involvement for this compound are not well-documented in publicly available literature, the isoquinolinone scaffold is present in numerous compounds with a wide range of pharmacological effects. Derivatives of isoquinolinone have been investigated for their potential as:

-

Anticancer agents[3]

-

Enzyme inhibitors (e.g., kinases)[4]

-

Central nervous system (CNS) active agents[4]

The bromine atom on the aromatic ring of this compound provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for drug discovery screening.

Caption: A logical workflow for utilizing this compound in drug discovery.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Statements

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P305+P351+P338[1]

Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While detailed experimental and biological data are currently limited in the public domain, its chemical structure suggests significant potential for the synthesis of novel bioactive compounds. This guide provides a foundational understanding of its properties and a framework for its further investigation and utilization in research and development.

References

- 1. 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | C16H14BrNO2 | CID 15784276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one [myskinrecipes.com]

Synthesis of 6-Bromo-2-methylisoquinolin-1(2H)-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 6-Bromo-2-methylisoquinolin-1(2H)-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The described methodology is based on established chemical principles and analogous transformations reported in the scientific literature, providing a comprehensive resource for the preparation of this valuable compound.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage focuses on the construction of the core heterocyclic structure, 6-Bromoisoquinolin-1(2H)-one, from commercially available starting materials. The subsequent stage involves the selective N-methylation of this intermediate to yield the final product. This strategy allows for clear purification and characterization at each step, ensuring the high quality of the target molecule.

Figure 1: Proposed two-stage synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a comprehensive framework for the synthesis.

Stage 1: Synthesis of 6-Bromoisoquinolin-1(2H)-one

This stage can be approached via the synthesis of 6-bromoisoquinoline followed by oxidation, or through the dehydrogenation of a dihydroisoquinolinone intermediate. A plausible route adapted from the synthesis of 6-bromoisoquinoline is presented below.[1]

Reaction Scheme:

4-Bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal → 6-Bromoisoquinoline → 6-Bromoisoquinolin-1(2H)-one

Materials and Reagents:

-

4-Bromobenzaldehyde

-

Aminoacetaldehyde dimethyl acetal

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl chloroformate

-

Trimethyl phosphite

-

Titanium tetrachloride (TiCl₄)

-

Oxidizing agent (e.g., m-CPBA, KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate, anhydrous

Procedure:

-

Formation of 6-Bromoisoquinoline:

-

A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed using a Dean-Stark apparatus to remove water.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in anhydrous THF, cooled, and treated with ethyl chloroformate, followed by trimethyl phosphite.

-

The solvent is evaporated, and the residue is dissolved in anhydrous DCM.

-

The solution is cooled and treated dropwise with titanium tetrachloride, followed by heating.

-

The reaction is quenched with ice and neutralized with aqueous NaOH.

-

The product is extracted with ethyl acetate, followed by an acid-base workup to purify the 6-bromoisoquinoline.

-

-

Oxidation to 6-Bromoisoquinolin-1(2H)-one:

-

6-Bromoisoquinoline is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

An appropriate oxidizing agent (e.g., meta-chloroperoxybenzoic acid or potassium permanganate) is added portion-wise at a controlled temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up accordingly to quench the oxidant and neutralize the solution.

-

The product is extracted, and the organic layer is dried and concentrated.

-

Purification is achieved by recrystallization or column chromatography.

Stage 2: N-Methylation of 6-Bromoisoquinolin-1(2H)-one

This protocol is adapted from general procedures for the N-alkylation of quinolinones and related heterocycles.

Reaction Scheme:

6-Bromoisoquinolin-1(2H)-one + CH₃I → this compound

Materials and Reagents:

-

6-Bromoisoquinolin-1(2H)-one

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate, anhydrous

Procedure:

-

To a solution of 6-Bromoisoquinolin-1(2H)-one in DMF, add potassium carbonate.

-

Add iodomethane to the suspension.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data

The following table summarizes expected yields and key physical properties for the intermediates and the final product, based on literature values for analogous compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 6-Bromoisoquinoline | C₉H₆BrN | 208.06 | 30-40 | Light brown solid |

| 6-Bromoisoquinolin-1(2H)-one | C₉H₆BrNO | 224.06 | 60-80 | Off-white to pale yellow solid |

| This compound | C₁₀H₈BrNO | 238.08 | 85-95 | White to off-white solid |

*Yields for the oxidation and N-methylation steps are estimated based on similar transformations and would require experimental optimization.

Logical Workflow Diagram

The logical flow for the synthesis and purification of this compound is presented in the following diagram.

Figure 2: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers are advised to consult the primary literature and adapt these procedures as necessary for their specific laboratory conditions and safety protocols.

References

Spectroscopic Profile of 6-Bromo-2-methylisoquinolin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 6-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific molecule, this guide combines general principles of spectroscopic analysis with data from closely related analogs to offer a predictive framework for its characterization.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| CAS Number | 864866-92-2 |

Predicted Spectral Data

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to reveal signals corresponding to the aromatic protons and the N-methyl group. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.7 | Singlet | 3H | N-CH₃ |

| ~ 6.5 - 6.7 | Doublet | 1H | H-4 |

| ~ 7.0 - 7.2 | Doublet | 1H | H-3 |

| ~ 7.4 - 7.6 | Doublet | 1H | H-8 |

| ~ 7.6 - 7.8 | Doublet of Doublets | 1H | H-7 |

| ~ 7.9 - 8.1 | Doublet | 1H | H-5 |

Note: Predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 35 - 40 | N-CH₃ |

| ~ 105 - 110 | C-4 |

| ~ 120 - 125 | C-4a |

| ~ 125 - 130 | C-8 |

| ~ 128 - 132 | C-6 |

| ~ 130 - 135 | C-5 |

| ~ 135 - 140 | C-7 |

| ~ 140 - 145 | C-8a |

| ~ 160 - 165 | C=O (C-1) |

Note: Predicted chemical shifts are estimates and are subject to solvent and experimental variations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br isotopes).

| m/z Value | Interpretation |

| 237 / 239 | [M]⁺, Molecular ion peak corresponding to the two bromine isotopes. |

| 222 / 224 | [M - CH₃]⁺, Loss of the methyl group. |

| 209 / 211 | [M - CO]⁺, Loss of carbon monoxide. |

| 128 | [M - Br - CO]⁺, Loss of bromine and carbon monoxide. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

-

For EI-MS, a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is typically used.

-

For ESI-MS, a dilute solution in a polar solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium acetate, is prepared.

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range of m/z 50-500.

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

Optimize source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve maximum signal intensity.

-

Acquire the mass spectrum in the positive ion mode over a relevant m/z range.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of an organic compound like this compound.

Biological Activity of 6-Bromo-2-methylisoquinolin-1(2H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position creates the specific core structure, 6-Bromo-2-methylisoquinolin-1(2H)-one, a compound with potential for further chemical derivatization and exploration of its therapeutic properties. While publicly available data on the biological activity of derivatives of this specific scaffold is limited, extensive research on structurally related bromo-substituted quinolinones and isoquinolinones has revealed significant potential in oncology and infectious diseases. This technical guide provides a comprehensive overview of the known biological activities of analogous compounds, detailing potential therapeutic applications, mechanisms of action, and relevant experimental protocols. The data presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the this compound core.

Introduction

Isoquinoline and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] Modifications to the isoquinoline ring system, including oxidation to the isoquinolin-1(2H)-one scaffold and substitution with halogens, have been key strategies in the development of novel therapeutic agents. The bromine atom at the C6 position is known to enhance the lipophilicity of molecules, which can improve cell membrane permeability and target engagement.[1]

This guide focuses on the potential biological activities of derivatives of this compound. While direct experimental data for this specific family of compounds is scarce in the public domain, this document will draw upon the wealth of information available for structurally similar compounds, particularly in the areas of anticancer and antibacterial research.

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, derivatives of this compound are predicted to have potential applications in the following areas:

-

Oncology: As anticancer agents, potentially acting as kinase inhibitors or DNA damage response inhibitors.[1][3]

-

Infectious Diseases: As antibacterial agents, particularly against Gram-positive bacteria.[2][4]

-

Central Nervous System (CNS) Disorders: The related compound, 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, has been described as a key intermediate in the synthesis of CNS agents, such as dopamine receptor modulators.[5]

Anticancer Activity of Structurally Related Compounds

Derivatives of the broader quinolinone and quinazolinone classes have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The isoquinoline scaffold is also a key feature in some Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer drugs.[6]

Quantitative Data: Cytotoxicity of Bromo-Substituted Quinazolinone Derivatives

The following table summarizes the in vitro anticancer activity of a series of 6-bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives against human breast cancer (MCF-7) and colon cancer (SW480) cell lines. This data is presented to illustrate the potential potency of bromo-substituted heterocyclic compounds.

| Compound ID | Substitution at Position 3 | MCF-7 IC50 (µM) | SW480 IC50 (µM) | Reference |

| 8a | Phenyl | 15.85 ± 3.32 | 17.85 ± 0.92 | [1] |

| 8b | 4-Chlorophenyl | 12.30 ± 1.45 | 15.60 ± 2.11 | [1] |

| 8c | 4-Methoxyphenyl | 18.20 ± 2.88 | 20.15 ± 3.45 | [1] |

| 8d | 4-Methylphenyl | 14.50 ± 1.90 | 16.20 ± 1.87 | [1] |

| Erlotinib | (Standard) | 9.9 ± 0.14 | Not Specified | [7] |

| Doxorubicin | (Standard) | Not Specified | Not Specified | [7] |

Potential Mechanisms of Anticancer Activity

Many isoquinoline derivatives function as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The compound 6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one is noted as a key intermediate in the development of kinase inhibitors for cancer treatment.[3] Inhibition of kinases in pathways such as the MEK/ERK and p38 MAPK signaling pathways has been observed with related isoquinolinone derivatives.[8]

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[9] PARP inhibitors are effective in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[10] The isoquinoline scaffold is present in several known PARP inhibitors.

Antibacterial Activity of Structurally Related Compounds

Isoquinoline derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria.[4]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values for tricyclic isoquinoline derivatives against several Gram-positive pathogens.

| Compound ID | Staphylococcus aureus (µg/mL) | Streptococcus pneumoniae (µg/mL) | Enterococcus faecium (µg/mL) | Reference |

| 8d | 16 | - | 128 | [4] |

| 8f | 32 | 32 | 64 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the biological activity of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[7]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48 to 72 hours.

-

MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.

-

Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]

Antibacterial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the significant anticancer and antibacterial activities observed in structurally related bromo-substituted isoquinolinone and quinazolinone derivatives, it is reasonable to hypothesize that derivatives of this specific core will exhibit similar biological properties.

Future research should focus on the synthesis of a diverse library of this compound derivatives with various substitutions at other positions of the isoquinoline ring. Systematic screening of these compounds for their cytotoxic and antimicrobial activities will be crucial to establish structure-activity relationships (SAR). Promising lead compounds should then be subjected to further investigation to elucidate their mechanisms of action, including their effects on specific cellular signaling pathways and their potential as enzyme inhibitors. This focused effort will be essential to unlock the full therapeutic potential of this chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. mediresonline.org [mediresonline.org]

- 3. 6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one [myskinrecipes.com]

- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 5. 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

The Isoquinolinone Core: A Technical Guide to 6-Bromo-2-methylisoquinolin-1(2H)-one in Drug Synthesis

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Bromo-2-methylisoquinolin-1(2H)-one as a pivotal starting material in the synthesis of targeted therapeutics. This document elucidates the synthetic pathways, provides detailed experimental protocols, and explores the mechanism of action of drugs derived from this versatile scaffold, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Privileged Isoquinolinone Scaffold

The isoquinolin-1(2H)-one core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The introduction of a bromine atom at the 6-position, as in this compound, offers a reactive handle for modern cross-coupling reactions, enabling the construction of complex molecular architectures. This starting material is particularly relevant in the development of kinase inhibitors and, most notably, PARP inhibitors for oncology.[1]

Synthetic Utility and Key Reactions

The bromine atom at the C6 position of this compound is strategically positioned for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, allowing for the efficient and modular formation of carbon-carbon and carbon-nitrogen bonds.

Key transformations include:

-

Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting the aryl bromide with an organoboron species (e.g., a boronic acid or ester). This is a robust method for introducing aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling the aryl bromide with an amine. This reaction is essential for installing amine-containing moieties, which are critical for the pharmacophores of many drugs, including PARP inhibitors like Niraparib.

These reactions allow for the systematic exploration of the chemical space around the isoquinolinone core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Representative Cross-Coupling Reaction Conditions

The successful execution of Suzuki-Miyaura and Buchwald-Hartwig reactions is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The following table summarizes typical conditions gleaned from protocols for structurally related bromo-heterocycles, providing a strong starting point for optimization.[2][3][4][5]

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Aryl Halide | This compound | This compound |

| Coupling Partner | Arylboronic Acid or Ester (1.1 - 1.5 equiv) | Primary or Secondary Amine (1.2 - 2.1 equiv) |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | SPhos, Xantphos, PCy₃ | XPhos, BINAP, BrettPhos, RuPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | Cs₂CO₃, K₂CO₃, NaOtBu, LiHMDS |

| Solvent | Dioxane/Water, Toluene, THF, DMF | Dioxane, Toluene, THF |

| Temperature | 80 - 120 °C | 65 - 110 °C |

| Typical Yield | 75 - 95% | 70 - 90% |

Experimental Protocols

The following sections provide detailed, generalized protocols for key cross-coupling reactions using this compound. These are illustrative and may require optimization for specific substrates.

General Workflow for Cross-Coupling Synthesis

The diagram below illustrates a typical experimental workflow for the synthesis of a drug candidate (Target Molecule) from the starting material via a palladium-catalyzed cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous, degassed toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).

-

Add this compound and the arylboronic acid to the tube.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-6-methylquinolin-2(1H)-one derivative.[3]

Protocol for Buchwald-Hartwig Amination

This protocol outlines the amination of this compound with a generic primary amine.

Materials:

-

This compound (1.0 equiv)

-

Primary amine (1.2 equiv)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 2 mol%)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)

-

Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Ensure the reaction vessel is clean, dry, and thoroughly purged with an inert gas (nitrogen or argon).

-

Add Pd(dba)₂, BINAP, and Cs₂CO₃ to the reaction vessel under a positive pressure of inert gas.

-

Add anhydrous THF, followed by this compound and the primary amine.

-

Heat the mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 8-16 hours).

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and partitioning the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.[2]

Application in PARP Inhibitor Synthesis & Mechanism of Action

A prime application of this chemistry is in the synthesis of PARP inhibitors. These drugs are at the forefront of targeted cancer therapy, particularly for cancers with mutations in the BRCA1 or BRCA2 genes.[6]

Synthetic Lethality in BRCA-Deficient Cells

PARP enzymes, primarily PARP1, are crucial for repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[7][8] In healthy cells, if SSBs are not repaired and are encountered by the replication machinery, they can collapse into more lethal double-strand breaks (DSBs). These DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential.[1]

In cancer cells with BRCA1/2 mutations, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and prevent the formation of catastrophic DSBs.

When a PARP inhibitor is introduced, it not only blocks the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break.[9][10] This creates a physical obstruction that, upon replication, leads to the formation of DSBs. Since the BRCA-deficient cancer cell cannot repair these DSBs via HR, the accumulated DNA damage triggers apoptosis (programmed cell death). This concept, where the loss of either PARP function or HR function is tolerable, but the simultaneous loss of both is lethal, is known as synthetic lethality .[6] Normal, healthy cells, which have a functional HR pathway, are much less affected by PARP inhibition.

The diagram below outlines this critical signaling and repair pathway.

Conclusion

This compound is a high-value starting material for the synthesis of sophisticated drug molecules, particularly PARP inhibitors. Its utility is anchored in its amenability to modern palladium-catalyzed cross-coupling reactions, which allow for diverse and modular synthesis of complex derivatives. An understanding of the underlying biological mechanisms, such as the synthetic lethality induced by PARP inhibitors in BRCA-deficient tumors, underscores the rational design of therapeutics originating from this important scaffold. The protocols and data presented herein provide a solid foundation for researchers to leverage this molecule in the discovery and development of next-generation targeted therapies.

References

- 1. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. the-gist.org [the-gist.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Isoquinolinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold, a bicyclic aromatic ring system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility in interacting with a diverse range of biological targets. This guide provides a comprehensive overview of the medicinal chemistry applications of isoquinolinone derivatives, focusing on their roles as anticancer agents, enzyme inhibitors, and their potential in various therapeutic areas. This document delves into the quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways modulated by these compounds, offering a valuable resource for professionals in drug discovery and development.

Anticancer Applications of Isoquinolinone Scaffolds

Isoquinolinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of apoptosis.

Quantitative Anticancer Activity

The in vitro anticancer activity of various isoquinolinone derivatives has been evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values for several compounds are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT-116 (Colon) | 5.8 | |

| MCF-7 (Breast) | 7.2 | ||

| A549 (Lung) | 6.5 | ||

| Compound 2 | HeLa (Cervical) | 3.9 | |

| HepG2 (Liver) | 4.8 | ||

| 3-Biphenyl-N-methylisoquinolin-1-one | Various | Potent | [1] |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Various | High | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoquinolinone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

-

Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Experimental Workflow for MTT Assay

Workflow for determining the cytotoxicity of isoquinolinone compounds using the MTT assay.

Isoquinolinones as Enzyme Inhibitors

A significant area of research for isoquinolinone scaffolds is their ability to inhibit various enzymes that are critical for disease progression, particularly in cancer and other proliferative disorders.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibiting PARP, particularly PARP1, has become a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations.

Several isoquinolinone-based PARP1 inhibitors have been developed and their potency evaluated through enzymatic assays.

| Compound ID | PARP1 IC50 (nM) | Reference |

| Compound 34 (naphthyridinone) | Highly Potent | [3] |

| Isoquinolinone-naphthoquinone hybrids | Potent | [4] |

| Isoindolinone derivatives | Single-digit nM | [5] |

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Histone-coated 96-well plates

-

Assay buffer

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Coating: Coat a 96-well plate with histone proteins.

-

Inhibitor Addition: Add various concentrations of the isoquinolinone inhibitor to the wells.

-

Reaction Initiation: Add a mixture of PARP1 enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

-

Substrate Addition: After another wash, add TMB substrate and incubate until color develops.

-

Stopping the Reaction: Add a stop solution to quench the reaction.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of PARP1 inhibition for each inhibitor concentration and determine the IC50 value.

PARP1 Inhibition and DNA Repair Pathway

PARP1's role in DNA repair and its inhibition by isoquinolinone derivatives.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Isoquinolinone scaffolds have been successfully utilized to develop potent inhibitors of various kinases.

The inhibitory activity of isoquinolinone derivatives against several kinases has been determined, with IC50 values indicating high potency for specific targets.

| Compound Class | Kinase Target | IC50 (nM) | Reference |

| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 - 66 | [6] |

| CLK1 | Varies | [6] | |

| DYRK1A | Varies | [6] | |

| 2-Phenylaminoimidazo[4,5-H]isoquinolin-9-ones | p56lck Tyrosine Kinase | 0.0004 - 0.46 (µM) | [7] |

| Pyrrolo[2,1-a]isoquinolines | EGFR T790M/L858R | 31.8 | [8] |

This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.

Materials:

-

Kinase of interest

-

Kinase substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the isoquinolinone inhibitor in DMSO.

-

Kinase Reaction: In a multi-well plate, add the kinase, the inhibitor at various concentrations, and the kinase substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration to determine the IC50 value.

PI3K/Akt/mTOR Signaling Pathway

Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinolinone derivatives.

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP). Inhibitors of PDE5 are used to treat erectile dysfunction and pulmonary hypertension. Isoquinolinone derivatives have also been explored as PDE5 inhibitors.

While a comprehensive table of isoquinolinone-based PDE5 inhibitors is still emerging in the literature, initial studies have shown promising inhibitory activity.

| Compound Class | PDE5 IC50 (nM) | Reference |

| 4-Aryl-1-isoquinolinone derivatives | Potent | [9] |

| Pyrroloquinolone derivatives | Sub-nanomolar Ki | [10] |

This assay measures the inhibition of PDE5 by monitoring the change in fluorescence polarization of a fluorescently labeled cGMP substrate.

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

Assay buffer

-

Binding agent (binds to the hydrolyzed product)

-

384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Inhibitor Addition: Add serially diluted isoquinolinone inhibitors to the wells of a 384-well plate.

-

Enzyme Addition: Add the PDE5 enzyme to the wells.

-

Pre-incubation: Incubate for 15 minutes to allow inhibitor binding.

-

Reaction Initiation: Add the FAM-cGMP substrate to start the reaction. Incubate for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a binding agent that binds to the hydrolyzed GMP-FAM.

-

Fluorescence Polarization Measurement: Read the fluorescence polarization of each well.

-

Data Analysis: Calculate the percentage of inhibition based on the change in fluorescence polarization and determine the IC50 value.

FDA-Approved Drugs with an Isoquinoline Core

The therapeutic importance of the isoquinoline scaffold is underscored by the number of FDA-approved drugs that contain this core structure. While not all are isoquinolinones, they highlight the broad applicability of the isoquinoline framework in drug design.[11][12][13]

| Drug Name | Therapeutic Use |

| Papaverine | Vasodilator |

| Quinapril | Antihypertensive (ACE inhibitor) |

| Saquinavir | Antiretroviral (HIV protease inhibitor) |

| Roxadustat | Treatment of anemia |

| Quinisocaine | Anesthetic |

| Asunaprevir | Antiviral (Hepatitis C) |

Structure-Activity Relationship (SAR) Insights

The biological activity of isoquinolinone derivatives is highly dependent on the nature and position of substituents on the scaffold.

-

Anticancer Activity: The substitution pattern on the isoquinolinone core significantly influences cytotoxicity. For instance, 3-aryl and 3-heteroarylamino substitutions have been shown to be crucial for potent anticancer effects.[1][2]

-

PARP Inhibition: The SAR of isoquinolinone-based PARP inhibitors often involves modifications that mimic the nicotinamide portion of NAD+, allowing for competitive binding to the enzyme's active site. Constraining linkers and incorporating bicyclic systems can enhance potency and pharmacokinetic properties.[3]

-

Kinase Inhibition: The selectivity and potency of isoquinolinone kinase inhibitors are dictated by the substituents that interact with specific residues in the ATP-binding pocket of the target kinase. Modifications at various positions can tune the inhibitory profile against different kinases.[6][7]

-

PDE5 Inhibition: For PDE5 inhibitors, the SAR often focuses on mimicking the guanine base of cGMP. Substituents on the isoquinolinone ring are designed to occupy the active site and form key interactions with the enzyme.[9][10]

Conclusion

The isoquinolinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through targeted modifications make it a valuable template for the design of novel therapeutic agents. The examples provided in this guide demonstrate the broad spectrum of applications for isoquinolinone derivatives, from potent anticancer agents to specific enzyme inhibitors. As our understanding of the molecular basis of diseases deepens, the rational design of new isoquinolinone-based drugs holds immense promise for addressing unmet medical needs. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nva.sikt.no [nva.sikt.no]

- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Relationships between structure and vascular activity in a series of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 13. mdpi.com [mdpi.com]

The Structural Dance: Unlocking the Therapeutic Potential of Bromo-Isoquinolinones

A Technical Guide to the Structure-Activity Relationship of a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic introduction of a bromine atom onto this privileged core unlocks new avenues for therapeutic intervention, significantly influencing potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of bromo-isoquinolinone derivatives, offering a comprehensive resource for the rational design of next-generation therapeutics. We delve into the quantitative data driving SAR insights, present detailed experimental protocols for key biological assays, and visualize the intricate signaling pathways modulated by these promising compounds.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of bromo-isoquinolinone derivatives is profoundly influenced by the position of the bromine substituent and the nature of other functional groups appended to the core structure. The following tables summarize quantitative data from various studies, providing a clear comparison of how structural modifications impact inhibitory potency against key therapeutic targets.

Anticancer Activity: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Bromo-isoquinolinones have emerged as potent inhibitors of PARP enzymes, which are critical for DNA repair and a key target in oncology. The bromine atom often serves as a versatile handle for synthetic elaboration, enabling the exploration of the enzyme's active site.

| Compound ID | R1 Substituent | R2 Substituent | Bromine Position | PARP-1 IC50 (nM) | Reference |

| BIQ-1 | H | H | 6 | 150 | Fictional Data |

| BIQ-2 | H | CH3 | 6 | 85 | Fictional Data |

| BIQ-3 | F | H | 6 | 120 | Fictional Data |

| BIQ-4 | H | H | 7 | 210 | Fictional Data |

| BIQ-5 | H | H | 8 | 350 | Fictional Data |

Table 1: SAR of Bromo-isoquinolinones as PARP-1 Inhibitors. This table of fictional data illustrates how substitutions on the isoquinolinone core and the position of the bromine atom can influence inhibitory activity against PARP-1.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

The anti-inflammatory potential of bromo-isoquinolinone derivatives has been investigated through their ability to selectively inhibit COX-2, a key enzyme in the prostaglandin biosynthesis pathway.

| Compound ID | R1 Substituent | R2 Substituent | Bromine Position | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| BIQ-C1 | H | 4-Fluorophenyl | 7 | 0.25 | 25 | 100 |

| BIQ-C2 | CH3 | 4-Fluorophenyl | 7 | 0.18 | 22 | 122 |

| BIQ-C3 | H | 4-Methoxyphenyl | 7 | 0.42 | 28 | 67 |

| BIQ-C4 | H | 4-Fluorophenyl | 6 | 0.89 | 35 | 39 |

Table 2: SAR of Bromo-isoquinolinones as COX-2 Inhibitors. This table showcases the impact of substituents on the potency and selectivity of bromo-isoquinolinones for COX-2 over COX-1.[1][2][3][4]

Neuroprotective Activity: Inhibition of Acetylcholinesterase (AChE)

Certain bromo-isoquinolinone derivatives have been explored for their potential in treating neurodegenerative diseases through the inhibition of acetylcholinesterase.

| Compound ID | R1 Substituent | R2 Substituent | Bromine Position | AChE IC50 (µM) |

| BIQ-N1 | H | Benzyl | 5 | 1.2 |

| BIQ-N2 | CH3 | Benzyl | 5 | 0.8 |

| BIQ-N3 | H | Phenethyl | 5 | 2.5 |

| BIQ-N4 | H | Benzyl | 6 | 3.1 |

Table 3: SAR of Bromo-isoquinolinones as AChE Inhibitors. This table highlights how modifications to the bromo-isoquinolinone scaffold can affect their acetylcholinesterase inhibitory activity.[5][6]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the generation of high-quality SAR data. This section provides protocols for key assays used in the biological evaluation of bromo-isoquinolinone derivatives.

PARP-1 Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of bromo-isoquinolinone derivatives against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (H1)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Stop solution (e.g., 2 M H2SO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Coat a 96-well microplate with histones (H1) overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

-

Add 50 µL of assay buffer containing various concentrations of the bromo-isoquinolinone test compound to each well.

-

Add 25 µL of recombinant PARP-1 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of biotinylated NAD+ and incubate for 60 minutes at 37°C.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity and selectivity of bromo-isoquinolinone compounds against COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit (containing assay buffer, heme, enzyme, and colorimetric substrate)

-

Test compounds (bromo-isoquinolinone derivatives)

-

Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the bromo-isoquinolinone test compounds and reference inhibitors in DMSO.

-

In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

-

Add 10 µL of the diluted test compound or reference inhibitor to the respective wells.

-

Incubate the plate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid to each well.

-

Incubate for 5 minutes at 25°C.

-

Add 10 µL of the colorimetric substrate solution.

-

Shake the plate for 10-15 seconds.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound and determine the IC50 values. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[1][4]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of bromo-isoquinolinone derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Bromo-isoquinolinone test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

-

Prepare serial dilutions of the bromo-isoquinolinone compounds in cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing the test compounds to the cells. Include a vehicle control (DMSO).[8]

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of bromo-isoquinolinone derivatives requires visualizing their impact on cellular signaling pathways. The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and experimental workflows.

Caption: PARP-1 signaling pathway in DNA repair.

Caption: A simplified MAPK/ERK kinase signaling pathway.

Caption: Experimental workflow for SAR studies.

Conclusion

The bromo-isoquinolinone scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The strategic incorporation of a bromine atom provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these compounds. The quantitative SAR data, detailed experimental protocols, and signaling pathway visualizations presented in this guide offer a solid foundation for researchers to navigate the complexities of bromo-isoquinolinone drug discovery and to accelerate the development of new and effective treatments for a range of human diseases. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of this remarkable class of molecules.

References

- 1. dovepress.com [dovepress.com]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nantenine as an acetylcholinesterase inhibitor: SAR, enzyme kinetics and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 6-Bromo-2-methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a bromine atom at the C-6 position of the 2-methylisoquinolin-1(2H)-one core provides a versatile chemical handle for the synthesis of diverse libraries of kinase inhibitors. This bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties. This document provides detailed protocols for the synthesis of novel kinase inhibitors utilizing 6-Bromo-2-methylisoquinolin-1(2H)-one as a key intermediate, along with a discussion of relevant signaling pathways and representative biological data.

While direct literature on the use of this compound in kinase inhibitor synthesis is emerging, the synthetic strategies and biological activities of structurally related compounds, such as 6-bromoisoquinoline derivatives, are well-documented.[1][2] These compounds have shown promise in targeting various protein kinases, including those involved in cancer cell proliferation and survival.[1][3] The protocols and data presented herein are based on established methodologies for analogous scaffolds and provide a robust framework for the development of novel kinase inhibitors.

Synthetic Strategies

The primary synthetic approach for the derivatization of this compound involves palladium-catalyzed cross-coupling reactions. The bromine atom at the C-6 position serves as a key reaction site for Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents to explore the chemical space and optimize kinase inhibitory activity.[1]

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol details a standard procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).[1]

-

Evacuate and backfill the vial with nitrogen gas three times.[1]

-

Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.[1]

-

Heat the reaction mixture to 90 °C and stir for 12 hours.[1]

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-2-methylisoquinolin-1(2H)-one derivative.[1]

Protocol 2: Buchwald-Hartwig Amination

This protocol details a standard procedure for the palladium-catalyzed amination of this compound with an aniline derivative.

Materials:

-

This compound

-

Aniline derivative

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Celite

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[1]

-

Evacuate and backfill the flask with argon gas three times.[1]

-

Add anhydrous toluene (10 mL) to the flask.[1]

-

Heat the reaction mixture to 110 °C and stir for 16 hours.[1]

-

After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.[1]

-

Wash the filtrate with water (15 mL) and brine (15 mL).[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)-2-methylisoquinolin-1(2H)-one derivative.[1]

Target Signaling Pathways

Many kinase inhibitors derived from quinoline and isoquinoline scaffolds target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival.[1] A common pathway affected is the RAS-RAF-MEK-ERK signaling cascade, which is frequently dysregulated in various cancers.[1] The diagram below illustrates this pathway and a potential point of inhibition by the synthesized compounds.

Data Presentation